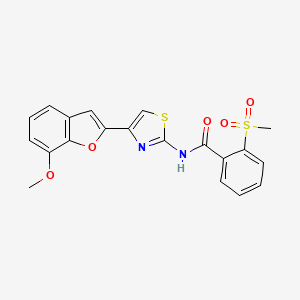

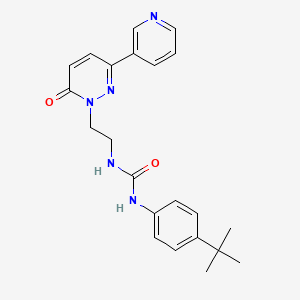

![molecular formula C16H11FN2OS B2533242 (E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide CAS No. 325850-82-6](/img/structure/B2533242.png)

(E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazol-2-yl compounds are often used in the development of fluorescent probes . For example, a novel and effective fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for selectively sensing Cys over other analytes .

Synthesis Analysis

The synthesis of these compounds often involves radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . Arylbenzothiazolylether diazonium salts are used as dual-function reagents .Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For instance, BT-AC alone essentially emits no fluorescence, but it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of Cys .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research demonstrates the use of related acrylamide derivatives as precursors in the synthesis of a wide range of heterocyclic compounds. For instance, thiosemicarbazide derivatives serve as building blocks for creating imidazole, oxadiazole, thiadiazole, oxazine, and triazine ring systems, showcasing their potential in developing compounds with antimicrobial activity (Elmagd et al., 2017). Similarly, polymer complexes using related ligands have been synthesized and characterized, revealing their potential in forming supramolecular structures with applications in medicinal chemistry (El-Sonbati et al., 2018).

Antimicrobial Agents

Derivatives of (E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide have shown promise as antimicrobial agents. A study synthesized a series of new N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains, with some molecules demonstrating more potent activity than reference drugs (Bikobo et al., 2017).

Fluorescent Sensors and Security Inks

The compound and its derivatives have been explored for their potential as fluorescent sensors and in security ink applications. For example, benzimidazole and benzothiazole conjugated Schiff base derivatives have been investigated as fluorescent sensors for detecting metal ions such as Al3+ and Zn2+, indicating their utility in environmental monitoring and bioimaging (Suman et al., 2019). Additionally, the unique properties of similar V-shaped molecules have been utilized to develop security inks that exhibit reversible color changes under different stimuli, demonstrating the versatility of these compounds in materials science (Lu & Xia, 2016).

Mécanisme D'action

Target of Action

The primary target of (E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide is cysteine . Cysteine plays a key role in all life forms .

Mode of Action

This compound interacts with cysteine in a unique way. The compound alone essentially emits no fluorescence, but it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of cysteine .

Biochemical Pathways

The compound affects the biochemical pathways involving cysteine. It acts as a fluorescent probe for selectively sensing cysteine over other analytes . The fluorescence response of the compound to calf serum provided strong evidence of the practical applicability of this probe .

Pharmacokinetics

The compound’s ability to selectively sense cysteine and its strong fluorescence response suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is the highly sensitive and selective imaging of cysteine in vitro and in vivo . This probe was successfully used for imaging cysteine in HepG2 cells and zebrafish .

Action Environment

The action of this compound is influenced by the presence of cysteine. This suggests that the compound’s action, efficacy, and stability are influenced by the biochemical environment, particularly the presence of cysteine .

Orientations Futures

Propriétés

IUPAC Name |

(E)-N-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2OS/c17-12-8-5-11(6-9-12)7-10-15(20)19-16-18-13-3-1-2-4-14(13)21-16/h1-10H,(H,18,19,20)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIZESDYULDBBF-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2533159.png)

![4,4-Dimethyl-3-oxo-2-[(phenylamino)(sulfanyl)methylidene]pentanenitrile](/img/structure/B2533165.png)

![(7-{[(3-Methoxyphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2533168.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2533169.png)

![(3E)-1-benzyl-3-{[(4-fluorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2533171.png)

![rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2533173.png)

![{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B2533178.png)

![N-(3,5-difluorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2533181.png)

![2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2533182.png)